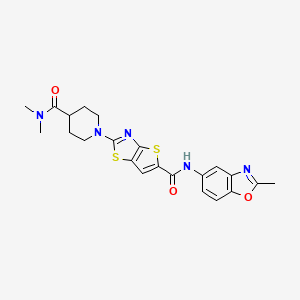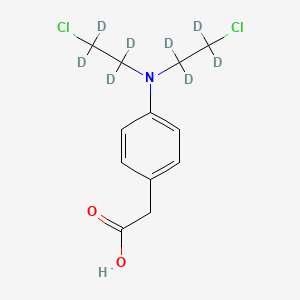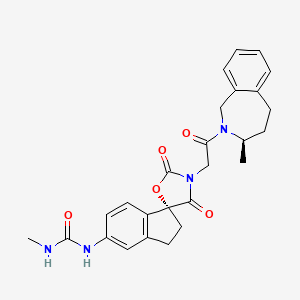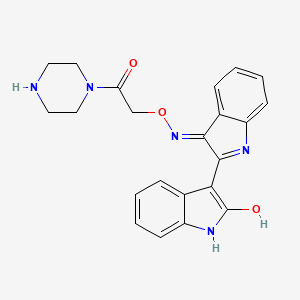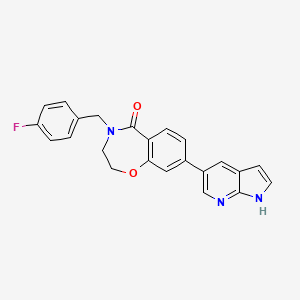
Tuberculosis inhibitor 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tuberculosis Inhibitor 4 is a promising compound in the fight against tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound has shown significant potential in inhibiting the growth and proliferation of the tuberculosis-causing bacteria, making it a valuable candidate for further research and development in anti-tuberculosis therapies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tuberculosis Inhibitor 4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. One common synthetic route involves the Knoevenagel condensation reaction, where aromatic aldehydes react with thiazolidine-2,4-dione in the presence of a piperidine catalyst in ethanol solvent . Another method includes the reaction of mercapto benzothiazole with substituted benzylidene isoxazolone in the presence of sodium bicarbonate in ethanol .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions: Tuberculosis Inhibitor 4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups, altering the compound’s reactivity.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate to replace specific atoms or groups within the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce alcohols or amines
科学的研究の応用
Tuberculosis Inhibitor 4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential to inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria.
Medicine: Explored as a candidate for developing new anti-tuberculosis drugs, especially in the context of drug-resistant strains.
作用機序
The mechanism of action of Tuberculosis Inhibitor 4 involves targeting specific enzymes and pathways essential for the survival and proliferation of Mycobacterium tuberculosis. One key target is the enzyme 4’-phosphopantothenoyl-l-cysteine synthetase, which plays a crucial role in the biosynthesis of coenzyme A . By inhibiting this enzyme, this compound disrupts the metabolic processes of the bacteria, leading to their death. Additionally, the compound may interfere with the synthesis of the bacterial cell wall, further compromising the bacteria’s integrity and viability .
類似化合物との比較
Isoniazid: A first-line anti-tuberculosis drug that inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall.
Rifampicin: Another first-line drug that targets bacterial RNA polymerase, preventing transcription and protein synthesis.
Ethambutol: Inhibits arabinosyltransferases, enzymes involved in the synthesis of the bacterial cell wall.
Uniqueness of Tuberculosis Inhibitor 4: this compound stands out due to its unique mechanism of action, targeting the 4’-phosphopantothenoyl-l-cysteine synthetase enzyme, which is not the primary target of the aforementioned drugs. This distinct mode of action makes it a valuable addition to the arsenal of anti-tuberculosis agents, particularly in combating drug-resistant strains of Mycobacterium tuberculosis .
特性
分子式 |
C23H26N2O3S |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
2-hydroxy-N-(2-methyl-3-oxo-8-phenyl-1-thia-4-azaspiro[4.5]decan-4-yl)-2-phenylacetamide |
InChI |
InChI=1S/C23H26N2O3S/c1-16-22(28)25(24-21(27)20(26)19-10-6-3-7-11-19)23(29-16)14-12-18(13-15-23)17-8-4-2-5-9-17/h2-11,16,18,20,26H,12-15H2,1H3,(H,24,27) |
InChIキー |
YDRKMAFJRIZGJR-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)N(C2(S1)CCC(CC2)C3=CC=CC=C3)NC(=O)C(C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


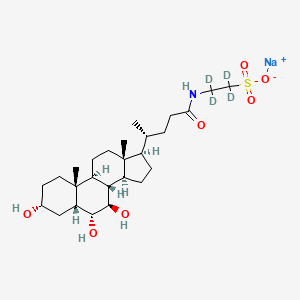
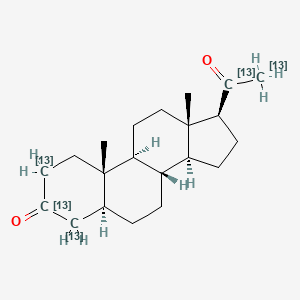
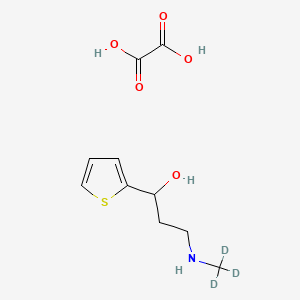
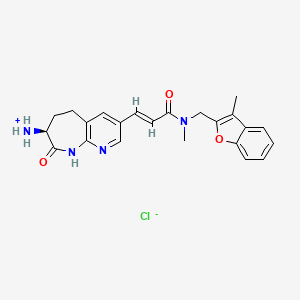
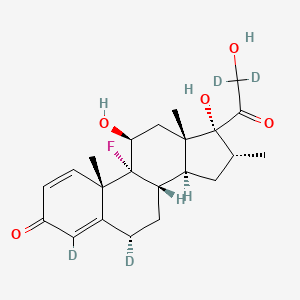

![4-(13-piperazin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine](/img/structure/B12412325.png)
